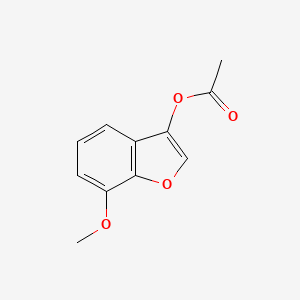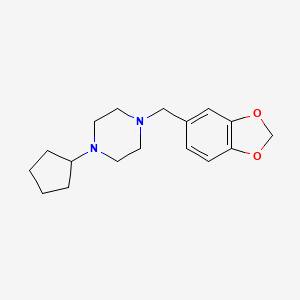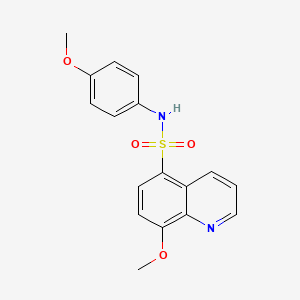
8-methoxy-N-(4-methoxyphenyl)quinoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, including 8-methoxy-N-(4-methoxyphenyl)quinoline-5-sulfonamide, typically involves the reaction of aromatic amines with other organic compounds under specific conditions. For example, a study by Alavi et al. (2017) explored the green synthesis of novel quinoxaline sulfonamides with antibacterial activity. This process involved the reaction of o-phenylene diamine and 2-bromoacetophenones in ethanol under catalyst-free conditions, followed by chlorosulfonation and reaction with different aromatic amines to produce various sulfonamides with excellent yields and antibacterial activities (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which significantly influences their chemical behavior and interactions. The structure of these compounds can be confirmed using various spectroscopic methods, such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. For instance, Hayun et al. (2012) confirmed the structure of a related compound through detailed spectral data analysis (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclization, sulfonation, and amidation, to produce a wide range of sulfonamide compounds with potential biological activities. The reactivity of these compounds is influenced by their molecular structure, particularly the functional groups attached to the quinoline core.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in different fields. These properties can be influenced by the nature of the substituents and the molecular structure of the compound. Studies on the optical functions of substituted quinolines, like the work by Zeyada et al. (2013), have shown that substitution group variation significantly affects their physical properties, including refractive index and optical constants (Zeyada, El-Ghamaz, & Gaml, 2013).
Propiedades
IUPAC Name |
8-methoxy-N-(4-methoxyphenyl)quinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-22-13-7-5-12(6-8-13)19-24(20,21)16-10-9-15(23-2)17-14(16)4-3-11-18-17/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKMVYLVXJUDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

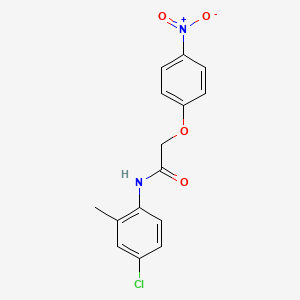
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B5624070.png)
![6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5624078.png)
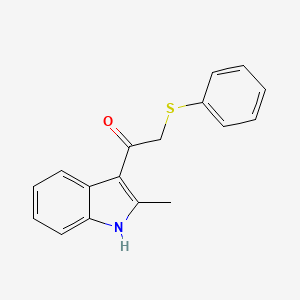
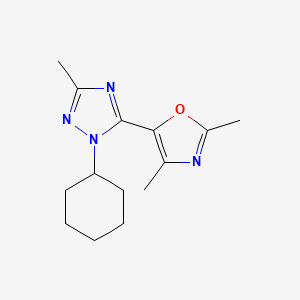
![{3-allyl-1-[3-(3-thienyl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5624119.png)
![{3-allyl-1-[2-(4-morpholinyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5624127.png)

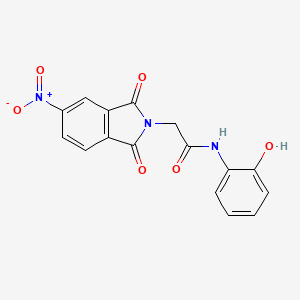
![2-methyl-8-[(4-nitrobenzyl)thio]quinoline](/img/structure/B5624157.png)
![ethyl 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5624160.png)

